molecular formula C11H13ClN4O3 B12497220 5-{2-Amino-4-chloropyrrolo[2,3-D]pyrimidin-7-YL}-2-(hydroxymethyl)oxolan-3-OL

5-{2-Amino-4-chloropyrrolo[2,3-D]pyrimidin-7-YL}-2-(hydroxymethyl)oxolan-3-OL

Cat. No.: B12497220
M. Wt: 284.70 g/mol
InChI Key: BZICGWWJWKJNCN-UHFFFAOYSA-N
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Description

The compound 5-{2-Amino-4-chloropyrrolo[2,3-D]pyrimidin-7-YL}-2-(hydroxymethyl)oxolan-3-OL is a heterocyclic organic compound. It is characterized by a pyrrolo[2,3-D]pyrimidine core, which is a fused ring system containing both pyrrole and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-Amino-4-chloropyrrolo[2,3-D]pyrimidin-7-YL}-2-(hydroxymethyl)oxolan-3-OL typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, the compound is studied for its potential as an antiviral and anticancer agent. It has shown promise in inhibiting key enzymes and pathways involved in the replication of viruses and the proliferation of cancer cells .

Medicine

In medicine, the compound is being investigated for its therapeutic potential. Its ability to inhibit specific molecular targets makes it a candidate for drug development, particularly in the treatment of viral infections and cancer .

Industry

In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{2-Amino-4-chloropyrrolo[2,3-D]pyrimidin-7-YL}-2-(hydroxymethyl)oxolan-3-OL lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C11H13ClN4O3

Molecular Weight

284.70 g/mol

IUPAC Name

5-(2-amino-4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C11H13ClN4O3/c12-9-5-1-2-16(10(5)15-11(13)14-9)8-3-6(18)7(4-17)19-8/h1-2,6-8,17-18H,3-4H2,(H2,13,14,15)

InChI Key

BZICGWWJWKJNCN-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=CC3=C2N=C(N=C3Cl)N)CO)O

Origin of Product

United States

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